molecular formula C11H16ClNO B1421202 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride CAS No. 92146-71-9

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride

Cat. No.: B1421202
CAS No.: 92146-71-9
M. Wt: 213.7 g/mol
InChI Key: WJOUGRRZVNMMON-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Biochemical Analysis

Biochemical Properties

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with dopaminergic receptors, particularly D2 and D3 receptors, which are abundant in the central nervous system . These interactions suggest that the compound may influence neurotransmission and neurochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can modulate dopamine levels, thereby affecting neurotransmitter release and synaptic plasticity . Additionally, it may impact gene expression related to dopaminergic signaling, leading to changes in cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with dopaminergic receptors. By acting as a ligand for D2 and D3 receptors, it can either inhibit or activate these receptors, depending on the context . This interaction can lead to alterations in downstream signaling pathways, enzyme activity, and gene expression, ultimately influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit neuroprotective effects, while higher doses could potentially lead to toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . These interactions highlight its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles or compartments within the cell . This localization is crucial for its interaction with biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the ethylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring or the ethylamine moiety.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride is unique due to its specific interaction with both dopaminergic and histaminergic receptors, which is not commonly observed in other benzofuran derivatives. This dual activity enhances its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOUGRRZVNMMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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